molecular formula C20H24O3 B195175 Estrone acetate CAS No. 901-93-9

Estrone acetate

Cat. No. B195175
CAS RN: 901-93-9
M. Wt: 312.4 g/mol
InChI Key: KDPQTPZDVJHMET-XSYGEPLQSA-N
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Description

Estrone acetate, also known as Hovigal, is a semi-synthetic, steroidal estrogen . It is an estrogen ester, specifically, an ester of estrone . Estrone is a female sex hormone and the weakest type of estrogen . It supports sexual development and function .


Synthesis Analysis

The synthesis of estrone has been a topic of research for many years . A key point in the synthesis of estrone is the construction of the B and C steroidal rings in a single step through a thermally induced 4π electrocyclic ring opening of a benzocyclobutene, followed by an exo-Diels–Alder cycloaddition .


Molecular Structure Analysis

Estrone acetate has a molecular formula of C20H24O3 . It consists of four cycloalkane rings, known as a steroid nucleus, and is oxygenated at the 3 and 17 positions .


Chemical Reactions Analysis

Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .


Physical And Chemical Properties Analysis

Estrone is a steroid hormone with the chemical formula C18H22O2 . It consists of four cycloalkane rings, known as a steroid nucleus, and is oxygenated at the 3 and 17 positions . It’s a white, crystalline solid at room temperature and is poorly soluble in water but more soluble in organic solvents like ethanol .

Scientific Research Applications

  • Estrone acetate affects bone citrate metabolism. Estrone increases bone citrate synthesis and concentration, while parathyroid extract enhances labeled citrate formation with little change in bone citrate concentration (Ranney, 1960).

  • Estrone is present in dairy products, mainly in the form of fatty acid esters, and has growth-inducing properties. A method for measuring natural hormone estrone in foods has been developed and applied to dairy products, showing high levels of total estrone, especially in milk (García-Peláez et al., 2004).

  • Transdermal estradiol, with or without medroxyprogesterone acetate, has been studied for its long-term biological and metabolic effects in postmenopausal women (Pang et al., 1993).

  • Estrone has been isolated from apple seeds, suggesting a presence in various plant sources (Gawienowski & Gibbs, 1969).

  • Estrogens, including estrone acetate derivatives, have been studied for their antitumor activity in the treatment of hormone-receptive malignancies such as breast and prostate cancers (Oborotov et al., 1999).

  • Estrone acetate derivatives have shown antiproliferative activities against cancer cell lines, suggesting their potential in cancer treatment (Canário et al., 2022).

  • Hormone replacement therapy using estrone with or without medroxyprogesterone acetate has been studied for its effects on bone mineral density in postmenopausal women (Sassa et al., 1996).

  • Different doses of estrogen and progestin, including estrone and medroxyprogesterone acetate, have been examined for their effects on mood and sexual behavior in postmenopausal women (Sherwin, 1991).

Safety And Hazards

Estrone acetate may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

Future Directions

The history of estrogen illustrates the role of intellectual reasoning, motivation, and serendipity in advancing knowledge about this important sex steroid . Our knowledge about estrogen has been driven by astute observations of multiple investigators . The research findings have been rapidly translated into development of clinically applicable estrogen preparations . The discoveries have led to the birth control pill, prevention and treatment of breast cancer, menopausal hormone therapy, induction of puberty in hypogonadal girls, prevention and treatment of osteoporosis, and vaginal estrogen therapy, among others .

properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPQTPZDVJHMET-XSYGEPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009160
Record name Estrone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone acetate

CAS RN

901-93-9
Record name Estrone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6USG266B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
487
Citations
C LONGCOPE - The Journal of Clinical Endocrinology & …, 1972 - academic.oup.com
… system chloroform:acetone (98:2 v/v), with estrone acetate standard in a parallel channel. The estrone acetate in each sample channel was located and eluted into a glass counting vial …
Number of citations: 140 academic.oup.com
WH Pearlman, MRJ Pearlman - Journal of the American Chemical …, 1950 - ACS Publications
… did not depress the melting point on admixture with estrone acetate, mp 125-126. This product … This product did not depress the melting point on admixture with estrone acetate, mp 125-…
Number of citations: 9 pubs.acs.org
RP Jacobsen - Journal of Biological Chemistry, 1947 - Elsevier
… Estrone acetate was therefore oxidized with a large excess of hydrogen peroxide in acetic acid solution. The crude crystalline lactone acetate, which was obtained in 57 to 63 per cent …
Number of citations: 33 www.sciencedirect.com
DJ McComb, E Horvath, K Kovacs, N Ryan… - Cells Tissues …, 1981 - karger.com
… Rats treated with estrone acetate or bromocryptine and estrone acetate showed a marked increase in intrasellar and ectopic cells containing immunoreactive prolactin, compared with …
Number of citations: 7 karger.com
C Canário, M Matias, V Brito, P Pires, AO Santos… - Applied Sciences, 2022 - mdpi.com
… a DDQ-mediated dehydrogenation of estrone acetate 2 [32]. … 12-oxo-Δ 9,11 -estrone acetate. However, low reactivity was … ], we could prepare 9α,11α-estrone acetate. However, in the …
Number of citations: 5 www.mdpi.com
JH Biel - Journal of the American Chemical Society, 1951 - ACS Publications
7-Dehydrocholesteryl Methyl Ether.—A mixture of 8.0 g.(0.02 M) of cholesteryl methyl ether and 4.28 g.(0.024 M) of NBS in 100 ml. of petroleum ether, bp 64-66 (purified with coned, …
Number of citations: 11 pubs.acs.org
RV Ottenbacher, DG Samsonenko, AA Nefedov… - Journal of …, 2022 - Elsevier
… ,20-tetramesitylporphyrin) (1) catalyzed oxidation of estrone acetate with TBHP (20 equiv.) to … We documented a change of regioselectivity of estrone acetate oxidation with H 2 O 2 upon …
Number of citations: 9 www.sciencedirect.com
OH Wheeler, R Montalvo - Radiation Research, 1965 - JSTOR
… into estrone acetate (125 mg), mp 125?-126?C (lit. mp 125? … Chromatography of irradiated estrone acetate gave … The chief component had a lo tention time than estrone acetate (which …
Number of citations: 10 www.jstor.org
AM Gawienowski, CC Gibbs - Phytochemistry, 1969 - Elsevier
… of 37.9 min, the same as standard estrone acetate. Calculations from the peak areas of three … acetylated samples were analyzed by gas chromatography for estrone and estrone acetate. …
Number of citations: 34 www.sciencedirect.com
E Heftmann, ST Ko, RD Bennett - Phytochemistry, 1966 - Elsevier
… These derivatives had chromatographic mobilities corresponding to estrone acetate and estradiol diacetate, respectively, in three solvent systems (Table 1). …
Number of citations: 132 www.sciencedirect.com

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